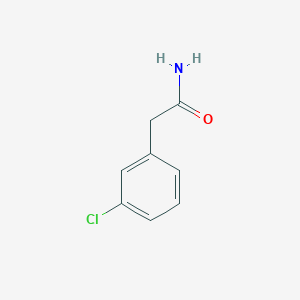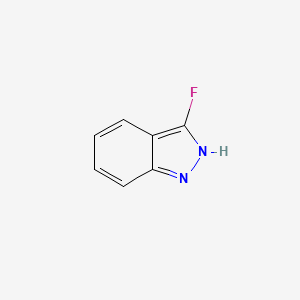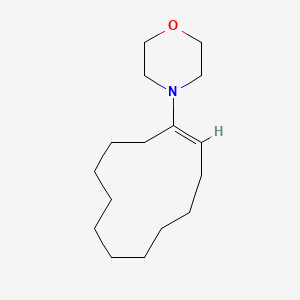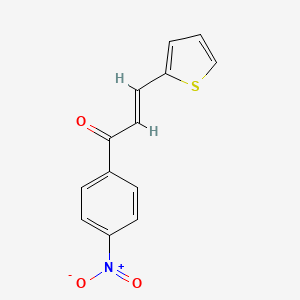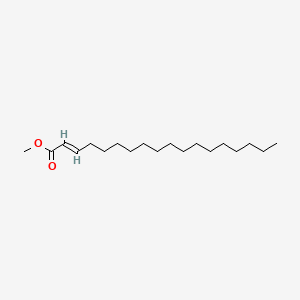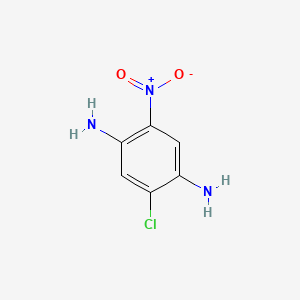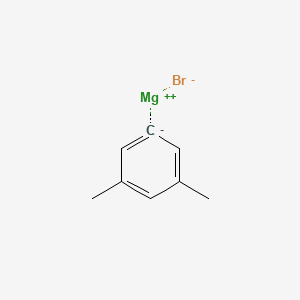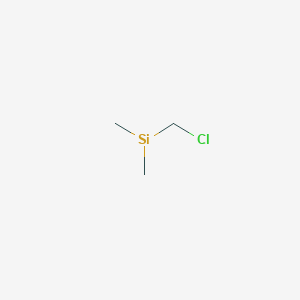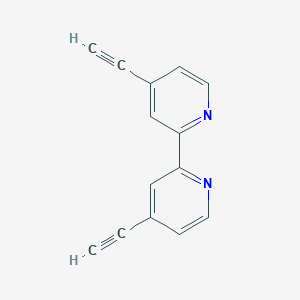
4,4'-二乙炔基-2,2'-联吡啶
描述
“2,2’-Bipyridine, 4,4’-diethynyl-” is a chemical compound with the molecular formula C14H8N2 . It is used as a chemical intermediate and can be used for the determination of ferrous and cyanide compounds .
Synthesis Analysis
The synthesis of “2,2’-Bipyridine, 4,4’-diethynyl-” involves a simple, ligand-free synthesis of the important bipyridyl ligand . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of “2,2’-Bipyridine, 4,4’-diethynyl-” is characterized by its molecular formula C14H8N2 . The structure has been refined using least-squares methods . More structural information can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2’-Bipyridine, 4,4’-diethynyl-” include a melting point of 190 °C and a predicted boiling point of 385.0±42.0 °C .科学研究应用
过渡金属催化
4,4'-二乙炔基-2,2'-联吡啶: 是一种在过渡金属催化中具有重要价值的配体。它与金属配位的能力可以提高催化过程的反应性和选择性。 这种化合物在交叉偶联反应中特别有用,例如 Suzuki、Negishi 和 Stille 偶联,这些反应在合成复杂有机分子中至关重要 .
光敏剂
在光物理领域,4,4'-二乙炔基-2,2'-联吡啶衍生物用作光敏剂。 它们可以吸收光并将能量或电子转移到其他分子,使其成为太阳能转换和光动力疗法中不可或缺的一部分 .
超分子化学
由于其刚性结构和强大的 π-π 相互作用的潜力,该化合物被用来构建超分子结构。 这些结构在分子识别、自组装过程以及纳米器件开发中都有应用 .
有机电子学
4,4'-二乙炔基-2,2'-联吡啶中的乙炔基使其成为导电聚合物的先驱。 这些聚合物对于制造有机电子器件至关重要,例如有机发光二极管 (OLED) 和场效应晶体管 (FET) .
生物活性
联吡啶衍生物具有生物活性,可用于开发新药。 它们与生物分子的相互作用会导致药物设计中的应用,特别是作为酶抑制剂或受体配体 .
电化学应用
该化合物的衍生物,称为紫罗兰,具有优异的电化学性能。 它们用于电致变色器件、电池以及电化学传感器中的氧化还原介质 .
手性和不对称性
4,4'-二乙炔基-2,2'-联吡啶的功能化可以引入手性,这在不对称合成和手性催化中至关重要。 这方面对于生产对映体纯物质意义重大,对映体纯物质在制药等各个行业中都很重要 .
化学传感
最后,4,4'-二乙炔基-2,2'-联吡啶可用于化学传感器。 它选择性地与某些金属或离子结合的能力使其成为开发传感器的绝佳选择,这些传感器可以检测复杂基质中痕量物质 .
安全和危害
The safety data sheet for “2,2’-Bipyridine, 4,4’-diethynyl-” indicates that it may form combustible dust concentrations in air and is toxic if swallowed and harmful in contact with skin . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to avoid getting it in eyes, on skin, or on clothing .
属性
IUPAC Name |
4-ethynyl-2-(4-ethynylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16-14/h1-2,5-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZUWDJLVOHARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)C2=NC=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440729 | |
| Record name | 2,2'-Bipyridine, 4,4'-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133810-44-3 | |
| Record name | 2,2'-Bipyridine, 4,4'-diethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of (phosphane)gold(I) units affect the solid-state structure of 4,4'-diethynyl-2,2'-bipyridine?
A1: The research indicates that the solid-state structure of 4,4'-diethynyl-2,2'-bipyridine is significantly influenced by the type of (phosphane)gold(I) unit introduced. When aryl-substituted phosphanes are used, the resulting complexes adopt distinct structures compared to those obtained with alkyl-substituted phosphanes [, ]. Furthermore, subtle changes in the alkyl substituents on the phosphane, such as transitioning from ethyl to isopropyl groups, lead to variations in the packing arrangement within the crystal structure. These variations result in different polymeric chain motifs, both stabilized by close Au···Au contacts [, ].
Q2: Does the modification of 4,4'-diethynyl-2,2'-bipyridine with (phosphane)gold(I) units impact its photophysical properties?
A2: Yes, the research demonstrates that the addition of (phosphane)gold(I) units to 4,4'-diethynyl-2,2'-bipyridine leads to interesting photophysical behavior. In dichloromethane solution, all the investigated compounds, featuring various (phosphane)gold(I) substituents, exhibit dual emission at room temperature [, ]. Intriguingly, when excited at a wavelength of approximately 238 nm, the emission spectra of compounds with phenyl- and 4-tolyl-substituted phosphanes show the emergence of new emission bands at 288 nm and 570 nm, accompanied by a decrease in the intensity of the original emission bands. This photodegradation process is suggested to potentially involve the formation of gold nanoclusters [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



